molecular formula C17H12ClFN2O2 B11343948 N-(2-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

N-(2-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11343948
M. Wt: 330.7 g/mol
InChI Key: BIFPMTRILBRBLH-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a fluoro-methylphenyl group, and an oxazole ring, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of N-(2-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the chlorophenyl and fluoro-methylphenyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve efficient and cost-effective manufacturing.

Chemical Reactions Analysis

N-(2-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, which facilitate the transformation of the compound into various products. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: It may have potential as a bioactive compound, with applications in studying biological processes and interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It may be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:

    N-(2-chlorophenyl)-2-[(3-fluoro-4-methylphenyl)amino]acetamide: This compound shares some structural similarities but differs in the presence of an acetamide group instead of an oxazole ring.

    N-(2-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.

Properties

Molecular Formula

C17H12ClFN2O2

Molecular Weight

330.7 g/mol

IUPAC Name

N-(2-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H12ClFN2O2/c1-10-6-7-11(8-13(10)19)16-9-15(21-23-16)17(22)20-14-5-3-2-4-12(14)18/h2-9H,1H3,(H,20,22)

InChI Key

BIFPMTRILBRBLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3Cl)F

Origin of Product

United States

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